(Trimethylsilyl)methyllithium

Catalog No.
S1540090
CAS No.
1822-00-0
M.F
C4H11LiSi
M. Wt
94.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)methyllithium

CAS Number

1822-00-0

Product Name

(Trimethylsilyl)methyllithium

IUPAC Name

lithium;methanidyl(trimethyl)silane

Molecular Formula

C4H11LiSi

Molecular Weight

94.2 g/mol

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

KVWLUDFGXDFFON-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[CH2-]

Canonical SMILES

[Li+].C[Si](C)(C)[CH2-]

Isomeric SMILES

[Li+].C[Si](C)(C)[CH2-]

Organic Synthesis:

  • Nucleophilic Addition

    LiCH₂tms acts as a strong nucleophile due to the negative charge on the carbon atom adjacent to lithium. This property makes it valuable in forming carbon-carbon bonds through reactions like alkylation and acylation. For example, LiCH₂tms can be used to add a methyl group to aldehydes and ketones, creating new carbon chains essential for various organic molecules .

  • Dealkylative Silylation

    LiCH₂tms can selectively deprotonate C-H bonds adjacent to electron-withdrawing groups like carbonyls and amides. This deprotonation is followed by reaction with the trimethylsilyl (TMS) group, forming a silyl ether or silyl amine, respectively. This approach is valuable in protecting sensitive functional groups during organic synthesis .

Organometallic Chemistry:

  • Synthesis of Organometallic Compounds: LiCH₂tms serves as a versatile precursor for synthesizing various organometallic compounds. It reacts with transition metal halides to generate new metal-carbon bonds, leading to well-defined organometallic complexes with diverse applications in catalysis and materials science .

Polymer Science:

  • Initiator for Polymerization: LiCH₂tms can initiate the polymerization of various monomers, including cyclosiloxanes and ring-opening metathesis polymerization (ROMP) reactions. This ability allows for the controlled synthesis of well-defined polymers with specific properties for diverse applications .

Material Science:

  • Chemical Vapor Deposition (CVD) Precursor: LiCH₂tms can be used as a precursor for depositing thin films of silicon-containing materials through CVD techniques. This approach is employed in the fabrication of electronic devices and other advanced materials .

(Trimethylsilyl)methyllithium is an organolithium compound with the empirical formula LiCH₂Si(CH₃)₃. It is classified both as an organolithium and an organosilicon compound, known for its unique structure that crystallizes as a hexagonal prismatic hexamer. This compound is notable for its stability in solution and its ability to form various complexes, such as adducts with diethyl ether and other ligands, which enhance its reactivity in organic synthesis .

  • LiCH2TMS is a strong base and reacts violently with water.
  • It is flammable and can ignite in air.
  • Highly toxic upon exposure and can cause serious health problems [2].
  • Due to these hazards, LiCH2TMS is typically handled under inert atmosphere using special techniques and precautions.

Further Reading

  • (1) [(Trimethylsilyl)methyl]lithium [Wikipedia]:
, particularly in forming carbon–carbon bonds. It reacts with non-enolisable aldehydes, ketones, and acid chlorides, leading to the formation of functionalized silanes. This compound can also react with epoxides, resulting in the transfer of silyl groups and the formation of cyclopropanes, showcasing its versatility in organic synthesis .

Key reactions include:

  • Metallation: Reacts with tris(trimethylsilyl)methane to form tris(trimethylsilyl)methyl lithium .
  • Nucleophilic attack: Acts as a nucleophile towards various electrophiles, including carbonyl compounds.
  • Decomposition: Under specific conditions, it can decompose via C–H activation pathways .

The primary applications of (trimethylsilyl)methyllithium include:

  • Organic Synthesis: Utilized for methylenation reactions and the synthesis of silane derivatives.
  • Organotransition Metal Chemistry: Serves as a ligand precursor in metal complexes due to its sterically bulky nature, which enhances stability and solubility in nonpolar solvents .
  • Functionalization: Employed in functionalizing various organic substrates through nucleophilic attacks.

Interaction studies involving (trimethylsilyl)methyllithium have focused on its reactivity with different electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides to form new carbon–carbon bonds. These studies highlight its potential use in synthesizing complex organic molecules and understanding reaction mechanisms involving organolithium reagents .

Several compounds are structurally or functionally similar to (trimethylsilyl)methyllithium. These include:

Compound NameFormulaKey Characteristics
Bis(trimethylsilyl)methyllithium(CH₃)₃SiCH₂Li₂Similar reactivity; used for synthesizing silane derivatives.
Tris(trimethylsilyl)methyllithium(CH₃)₃SiC(CH₃)LiMore sterically hindered; exhibits unique reactivity patterns.
(Trimethylsilyl)methylmagnesium chloride(CH₃)₃SiCH₂MgClOften functionally equivalent; used in Grignard reactions.

(Trimethylsilyl)methyllithium stands out due to its stability and unique ability to form stable complexes with various ligands, making it particularly useful in advanced synthetic applications compared to its counterparts .

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types